

# AMAS Speed and Accuracy: A Performance Benchmark for Phylogenomic Data Handling

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## Compound of Interest

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For researchers and scientists engaged in drug development and phylogenomics, the efficient and accurate processing of large-scale sequence alignments is a critical bottleneck. **AMAS** (Alignment Manipulation And Summary) is a command-line tool and Python package designed to address this challenge by offering high-speed manipulation and statistical analysis of multiple sequence alignments. This guide provides an objective performance comparison of **AMAS** against two common alternatives, FASconCAT-G and Phyutility, supported by experimental data on speed and functionality.

## Performance Benchmark: Speed

The primary performance metric for alignment manipulation tools is processing speed, particularly for concatenation, a frequent task in phylogenomic workflows.<sup>[1]</sup> Experimental data reveals that **AMAS** consistently outperforms both FASconCAT-G and Phyutility in concatenation speed, often by a significant margin.

## Concatenation Speed Comparison

The performance of each tool was benchmarked using four phylogenomic datasets of varying size and complexity. The time taken to concatenate these datasets highlights the superior speed of **AMAS**. For instance, on a dataset of 5,214 amino acid loci, **AMAS** completed the concatenation in under 2 seconds.<sup>[2]</sup> In contrast, FASconCAT-G required over 36 seconds, and Phyutility took approximately 10 minutes for the same task.<sup>[1][2]</sup> On the largest dataset of 8,295 exons, **AMAS** finished in under 18 seconds, while Phyutility's processing time exceeded three hours.<sup>[2]</sup>

Dataset Description	AMAS	FASconCAT-G	Phyutility
5,214 amino acid loci	< 2 seconds	> 36 seconds	~ 10 minutes
1,478 amino acid loci	-	> 250 seconds	-
8,295 exon DNA loci	< 18 seconds	Crashed	> 3 hours

Table 1: Concatenation time comparison across different phylogenomic datasets. **AMAS** demonstrates a substantial speed advantage, being at least 30 times faster than its competitors in tested scenarios.<sup>[2]</sup> Note: FASconCAT-G crashed when attempting to process the nucleotide FASTA files from the Jarvis et al. (2014) dataset.<sup>[2]</sup>

## Summary Statistics Speed Comparison

**AMAS** also demonstrates high efficiency in calculating and summarizing alignment statistics. For the smallest dataset, **AMAS** generated summaries in approximately 35 seconds, whereas FASconCAT-G, when performing concatenation and summary computation simultaneously, took over 500 seconds.<sup>[3]</sup>

## Performance Benchmark: Accuracy and Functionality

In the context of alignment manipulation, "accuracy" refers to the correct and robust parsing of various file formats and the precise execution of commands like concatenation, splitting, and taxon removal. While direct quantitative accuracy benchmarks are not standard for these functions, a tool's robustness can be inferred from its feature set and supported formats.

**AMAS** is recognized as a fast and robust program for manipulations in phylogenetic inference.<sup>[2]</sup> It is designed to handle very large alignments with hundreds of taxa and thousands of loci.<sup>[1][4]</sup>

## Feature and Functionality Comparison

The choice of a tool often depends on the specific needs of a research pipeline. **AMAS**, FASconCAT-G, and Phyutility offer a range of overlapping and unique functionalities.

Feature	AMAS	FASconCAT-G	Phyutility
Core Functions			
Concatenation	Yes	Yes	Yes
Format Conversion	Yes	Yes	Yes
Summary Statistics	Yes	Yes	No
Splitting / Site Extraction	Yes	Yes	Yes (gaps only)
Taxon Removal	Yes	Yes	Yes
Supported Input Formats			
FASTA	Yes	Yes	Yes
PHYLIP (sequential & interleaved)	Yes	Yes	No
NEXUS (sequential & interleaved)	Yes	No	Yes
CLUSTAL	No	Yes	No
Unique/Advanced Features			
Create Replicate Alignments	Yes	No	No
Generate MrBayes Blocks	No	Yes	No
Tree Manipulation	No	No	Yes
NCBI Database Interaction	No	No	Yes

Table 2: A comparative overview of the main functions and supported file formats for **AMAS**, **FASconCAT-G**, and **Phyutility**.<sup>[5]</sup>

## Experimental Protocols

The performance benchmarks cited in this guide are based on the methodologies described in the 2016 PeerJ publication on **AMAS**.

System Specifications: The performance tests were conducted on a desktop computer with the following specifications:

- CPU: 12 Intel(R) Core(TM) i7-4930K CPUs @ 3.40Ghz
- RAM: 32GB of DDR3 RAM @ 1600Hz
- Storage: 4TB 7200rpm hard drive
- Operating System: Ubuntu 12.04LTS

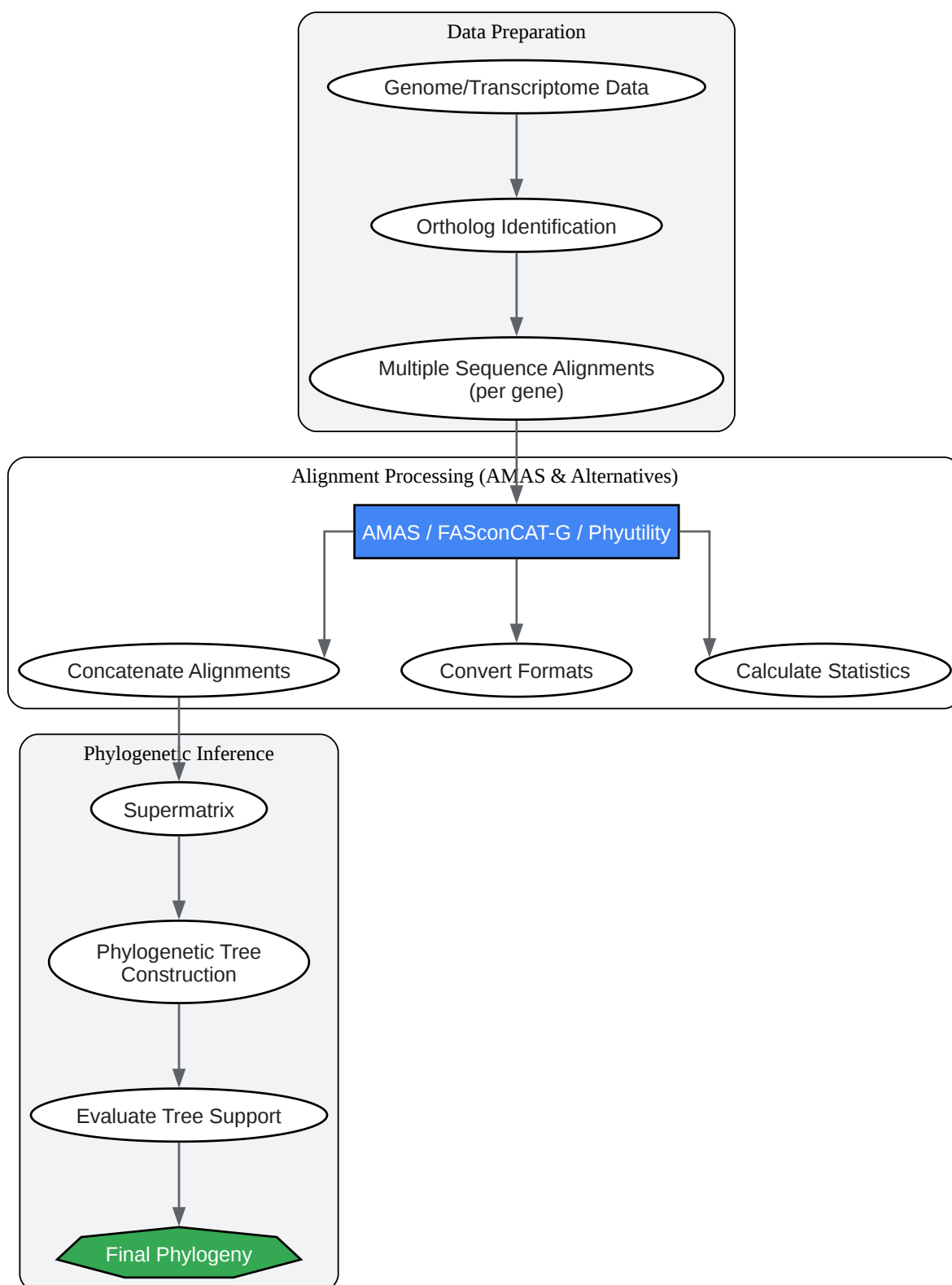
Benchmarking Procedure: Execution times for all commands were measured using the standard Unix time -p command. To ensure reliability, each command was run three times with minimal background system load, and the best time was recorded.

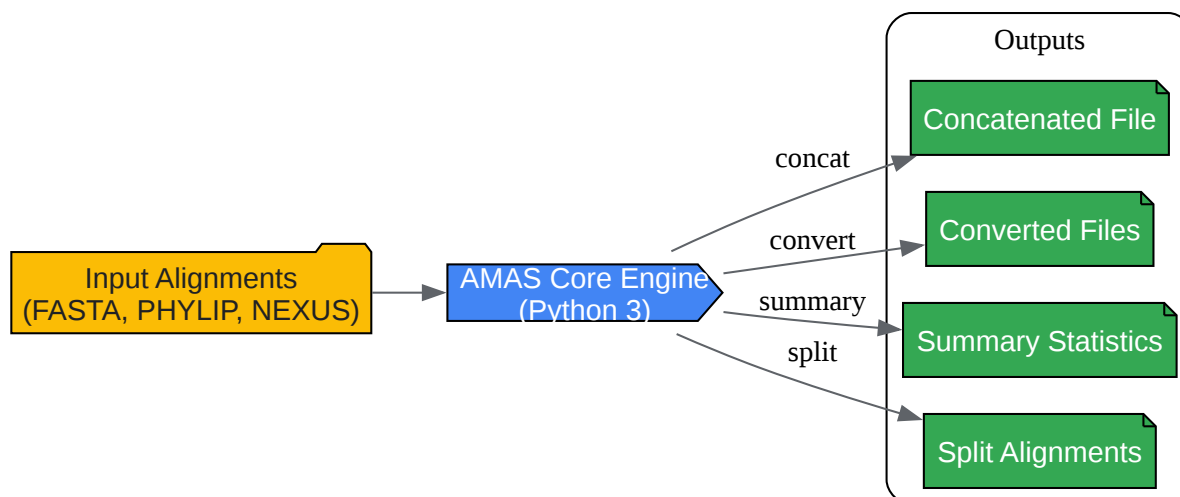
Tool Versions and Commands:

- **AMAS**: The commands tested included **AMAS.py** concat for concatenation and **AMAS.py** summary for generating statistics.[\[6\]](#)
- FASconCAT-G (v1.02): Concatenation was tested in two modes: with the -i option for faster computation without simultaneous statistics, and with the -s option for simultaneous summary calculation.[\[5\]](#)[\[6\]](#)
- Phyutility: The command used for concatenation was java -jar phyutility.jar -concat.[\[3\]](#)[\[6\]](#)

## Visualizing the Workflow

A typical phylogenomic analysis workflow involves several key stages where a tool like **AMAS** is instrumental. The following diagram illustrates this process.





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